N-Nitrosoephedrine

Pharmacokinetics Nitrosamine diastereoisomer discrimination In vivo ADME

Procure N-Nitrosoephedrine (NEP, CAS 17608-59-2) as your primary reference standard for quantifying the ephedrine-specific NDSRI impurity in ephedrine/pseudoephedrine HCl drug substance. This erythro diastereoisomer is mandatory for validated LC-MS/MS methods (LOQ 0.04 μg/mL, 0.50% RSD) supporting ANDA/NDA nitrosamine risk assessments per FDA/EMA guidance. Its FDA CPCA Category 4 classification (AI 1500 ng/day, TD50 95.2 mg/kg/day) demands compound-specific calibration—NDMA or generic nitrosamine standards are not acceptable surrogates. Ensure your submission data integrity; demand diastereomerically pure, fully characterized NEP.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 17608-59-2
Cat. No. B097376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoephedrine
CAS17608-59-2
SynonymsN-nitrosoephedrine
N-nitrosopseudoephedrine
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N(C)N=O
InChIInChI=1S/C10H14N2O2/c1-8(12(2)11-14)10(13)9-6-4-3-5-7-9/h3-8,10,13H,1-2H3
InChIKeyZVTOLKAVCZXHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosoephedrine (CAS 17608-59-2): A Regulated NDSRI Reference Standard for Pharmaceutical Nitrosamine Control


N-Nitrosoephedrine (NEP, CAS 17608-59-2) is an N-nitroso derivative of the secondary amine present in ephedrine, with molecular formula C₁₀H₁₄N₂O₂ and molecular weight 194.23 g/mol [1]. As a nitrosamine drug substance-related impurity (NDSRI), NEP is a confirmed animal carcinogen with a rat TD50 of 95.2 mg/kg/day in the Carcinogenic Potency Database, inducing liver, lung, and forestomach tumors in chronic dosing studies [2]. It is formally recognized in the EMA/FDA Appendix 1 for nitrosamine impurities and is assigned an FDA acceptable intake limit of 1500 ng/day under the Carcinogenic Potency Categorization Approach (CPCA Category 4) [3]. NEP exists as the erythro diastereoisomer, distinguishing it stereochemically from its threo counterpart N-nitrosopseudoephedrine (NPEP), which has measurably different physicochemical and pharmacokinetic properties [4].

Why N-Nitrosoephedrine Cannot Be Substituted by Other Nitrosamine Impurity Standards in Regulated Pharmaceutical Workflows


N-Nitrosoephedrine occupies a distinct regulatory and physicochemical niche that precludes substitution with other nitrosamine reference standards. Its diastereoisomer N-nitrosopseudoephedrine (NPEP) exhibits statistically significant differences in intestinal absorption rate (NEP 2.898 h⁻¹ vs. NPEP 1.980 h⁻¹, P<0.01) and blood clearance rate (NEP 0.33 h⁻¹ vs. NPEP 0.55 h⁻¹, P<0.01) in vivo, meaning the two isomers are not bioequivalent surrogates [1]. Furthermore, NEP's carcinogenic potency (TD50 95.2 mg/kg/day) is approximately 1,000-fold lower than that of N-nitrosodimethylamine (NDMA; TD50 0.0959 mg/kg/day), placing it in FDA CPCA Category 4 (AI 1500 ng/day) rather than Category 1 (AI 26.5 ng/day), which carries fundamentally different analytical sensitivity requirements [2]. A generic small-molecule nitrosamine standard such as NDMA cannot serve as a system suitability or calibration reference for NEP-specific LC-MS/MS methods, as validated MRM transitions, retention times, and matrix effects are compound-specific [3].

Quantitative Differentiation Evidence for N-Nitrosoephedrine (17608-59-2) Relative to Closest Analogs


Intestinal Absorption and Blood Clearance Rates Differentiate N-Nitrosoephedrine from Its Diastereoisomer N-Nitrosopseudoephedrine

In a direct head-to-head mouse study, N-nitrosoephedrine (NEP) exhibited a significantly higher intestinal absorption rate constant (2.898 h⁻¹) compared with N-nitrosopseudoephedrine (NPEP; 1.980 h⁻¹), representing a 46% greater absorption rate. Conversely, NEP was cleared from blood more slowly (0.33 h⁻¹) than NPEP (0.55 h⁻¹), yielding a 40% lower clearance rate [1]. All differences were statistically significant at P<0.05–0.01 by Student's t-test. These kinetic disparities mean that NEP and NPEP are not pharmacokinetically interchangeable, and their differential systemic exposure profiles may lead to divergent metabolic activation and target-organ carcinogenicity patterns [1].

Pharmacokinetics Nitrosamine diastereoisomer discrimination In vivo ADME

Polarographic Limiting Current and Protonation Rate Discriminate N-Nitrosoephedrine from N-Nitrosopseudoephedrine at Intermediate pH

In the pH range 3.2 to 8.2, under identical polarographic conditions, the limiting current for N-nitrosoephedrine (erythro isomer) is greater than that for N-nitrosopseudoephedrine (threo isomer), and the heterogeneous rate constant of protonation for NEP exceeds that of NPEP [1]. Below pH 3.2, limiting currents of both diastereoisomers are diffusion-controlled and identical, but the divergence in the 3.2–8.2 pH window provides an electrochemical basis for distinguishing the two isomers without chromatographic separation. The difference is attributed to a lesser degree of intramolecular hydrogen-bonding in the erythro (NEP) configuration, which facilitates protonation at the reducible N-nitroso group [1]. Additionally, NEP exhibits a well-defined differential-pulse polarographic reduction peak at –0.77 V vs. Ag/AgCl/3M KCl in 0.1 M HCl, enabling indirect quantification of ephedrine at levels above 2.5 μg/mL in urine [2].

Electroanalytical chemistry Diastereoisomer resolution Polarography

Carcinogenic Potency (TD50) of N-Nitrosoephedrine Is Approximately 1,000-Fold Lower Than NDMA, Driving Distinct Regulatory AI Limits

The rat TD50 of N-nitrosoephedrine is 95.2 mg/kg/day in the CPDB, with target sites including liver, lung, and stomach [1]. This is approximately 993-fold less potent than N-nitrosodimethylamine (NDMA; rat TD50 0.0959 mg/kg/day) and approximately 3,593-fold less potent than N-nitrosodiethylamine (NDEA; rat TD50 0.0265 mg/kg/day) [2][3]. Consistent with this potency ranking, NEP is classified under FDA CPCA Category 4 with an acceptable intake (AI) of 1500 ng/day, whereas NDMA and NDEA fall under Category 1 with AI limits of 96 ng/day and 26.5 ng/day respectively [4][5]. In a mouse carcinogenicity study, a total dose of 600 mg/kg NEP (i.p., 3 divided doses) induced metastasizing liver cell carcinomas in 28 of 30 animals (93%), while the positive control diethylnitrosamine (12 mg/kg total dose) caused similar tumors in 23 of 25 animals (92%) [6]. A chronic rat study administering NEP at 120 mg/kg twice weekly orally reported that 50% of treated animals died with preneoplastic and malignant lesions (liver, lung, forestomach), with a median time to tumor-bearing death of 522 days [7].

Carcinogenicity TD50 Regulatory toxicology

Validated LC-MS/MS Method for N-Nitrosoephedrine in Pseudoephedrine HCl Demonstrates LOQ of 0.04 μg/mL with 0.50% RSD Precision at 20 mg/mL Sample Concentration

A validated HPLC-tandem MS method specific to N-nitroso-l-ephedrine (among NDMA and N-nitrosopseudoephedrine) in pseudoephedrine hydrochloride drug substance has been reported, achieving a limit of quantitation (LOQ) of 0.04 μg/mL with respect to a 20 mg/mL sample concentration (equivalent to 2 ppm relative to the API) [1]. The method demonstrated a validated linear range of 0.04 μg/mL to 0.4 μg/mL, with precision (%RSD of 6 replicate recoveries at 100% spike level) of 0.50% for N-nitroso-l-ephedrine, compared with 0.83% for NDMA and 0.95% for N-nitroso-pseudoephedrine [1]. Mean recovery accuracy across three spike levels (0.04, 0.4, 0.6 μg/mL) fell within 100.04–104.54% for N-nitroso-l-ephedrine [1]. The method was validated per USP <1225>, USP <736>, ICH M10, and FDA Guidance for Industry on Nitrosamine Control, using a Waters XBridge BEH C18 column (150 mm × 4.6 mm, 2.5 μm), MRM detection mode, and a 20-minute total run time [1].

LC-MS/MS Method validation Nitrosamine quantification

Synthesis Yield of N-Nitrosoephedrine Is Maximized Under Acetic Acid-Catalyzed Nitrosation at 5°C (85% Yield), Differentiating Optimal Production Conditions from Physiological Formation

Systematic evaluation of nitrosation conditions for ephedrine demonstrated that acetic acid as the catalyst at 5°C produces the highest yield of N-nitrosoephedrine (85%), outperforming other mineral and organic acids tested [1]. Under simulated physiological conditions (37°C, pH 1–3), the yield of NEP drops to 18.5% at pH 2, illustrating that preparative synthesis conditions are critically distinct from endogenous formation conditions [1]. This 4.6-fold yield differential between optimized synthetic conditions (85%) and physiological nitrosation (18.5%) underscores that reference material production requires defined, low-temperature, acetic acid-catalyzed protocols to achieve high purity and batch-to-batch consistency [1]. A separate study reported N-nitrosoephedrine synthesis at yields exceeding 90% by optimizing the pH of the ephedrine sulfate + nitrous acid/HCl reaction [2].

Nitrosamine synthesis Reaction optimization Process chemistry

Verified Application Scenarios for N-Nitrosoephedrine (CAS 17608-59-2) Based on Quantitative Differentiation Evidence


Pharmaceutical Nitrosamine Impurity Quantification in Ephedrine/Pseudoephedrine Drug Substance for ANDA/NDA Regulatory Submissions

N-Nitrosoephedrine serves as the primary reference standard for quantifying the ephedrine-specific NDSRI impurity in ephedrine hydrochloride or pseudoephedrine hydrochloride drug substance. The validated LC-MS/MS method achieves an LOQ of 0.04 μg/mL (2 ppm relative to 20 mg/mL API concentration) with a precision of 0.50% RSD, meeting the sensitivity requirements for FDA CPCA Category 4 impurities (AI 1500 ng/day) . Use of the correct diastereoisomer (NEP, erythro) is mandatory because the threo isomer NPEP has different chromatographic retention, MRM transition parameters, and precision characteristics (0.95% RSD vs. 0.50% for NEP) . This application is directly relevant to ANDA and NDA submissions where nitrosamine risk assessment and control strategy documentation must be filed per FDA and EMA guidance .

Diastereoisomer-Specific Toxicokinetic Studies Comparing N-Nitrosoephedrine and N-Nitrosopseudoephedrine Systemic Exposure

Because NEP and NPEP display statistically significant differences in intestinal absorption (2.898 vs. 1.980 h⁻¹; P<0.01) and blood clearance (0.33 vs. 0.55 h⁻¹; P<0.05) in mouse models , studies investigating the in vivo metabolic activation and target-organ carcinogenicity of ephedrine-derived nitrosamines must use individually characterized, diastereomerically pure reference compounds. The polarographic protonation rate difference between NEP and NPEP at pH 3.2–8.2 further provides a physicochemical basis for expecting differential reactivity with biological nucleophiles . Procurement of NEP with certified stereochemical purity enables unambiguous interpretation of ADME and DNA adduct formation data in regulatory toxicology programs.

Carcinogenic Potency Benchmarking and AI Limit Justification in Nitrosamine Risk Assessment Dossiers

The TD50 of NEP (95.2 mg/kg/day in rat) places it in FDA CPCA Category 4, justifying an AI of 1500 ng/day . This is critical when preparing drug-substance-specific nitrosamine risk assessments, as the 1,000-fold potency differential relative to NDMA means that generic small-molecule nitrosamine limits cannot be applied. The documented mouse carcinogenicity data (28/30 animals with liver cell carcinomas at 600 mg/kg total dose; rat data: 50% tumor-bearing mortality at 522 days median latency with 120 mg/kg twice-weekly oral dosing) provide the quantitative hazard characterization needed to support AI derivations using the FDA CPCA framework . A characterized NEP reference standard enables accurate spike-recovery experiments to validate that the analytical method can reliably quantify the impurity at levels ≤10% of the 1500 ng/day AI.

Method Development and System Suitability Testing for Diastereoisomer Resolution in Nitrosamine Impurity Profiling

The distinct electrochemical behavior of NEP vs. NPEP—specifically the enhanced limiting current and faster protonation rate of the erythro isomer in pH 3.2–8.2 , coupled with the well-defined DPP reduction peak at –0.77 V —provides an orthogonal identity confirmation method for incoming reference standard lots. This is particularly valuable when chromatographic co-elution of the erythro and threo isomers is a concern. The high-yield synthetic route (85% with acetic acid at 5°C; >90% under optimized HCl/nitrous acid conditions) enables cost-effective production of high-purity reference material suitable for use as a system suitability standard in USP/EP/JP compendial method implementation .

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